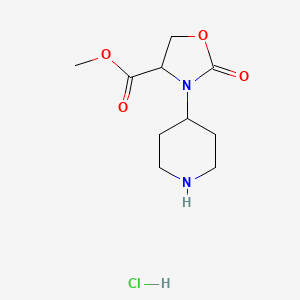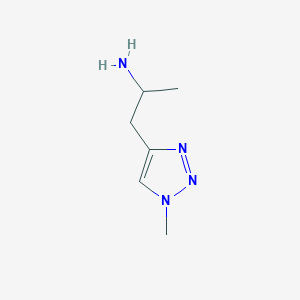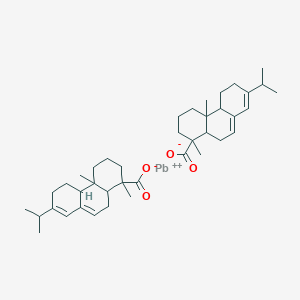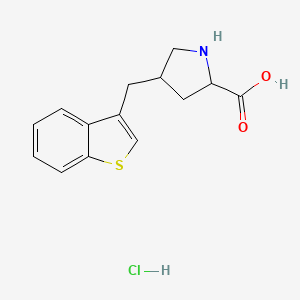
4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-苯并噻吩-3-基甲基)吡咯烷-2-羧酸;盐酸盐是一种复杂的 органическое соединение, 其特点是吡咯烷环与苯并噻吩部分融合。由于其潜在的生物活性以及在药物发现中的应用,该化合物在药物化学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
4-(1-苯并噻吩-3-基甲基)吡咯烷-2-羧酸;盐酸盐的合成通常涉及以下步骤:
苯并噻吩部分的形成: 可以通过多种方法实现,包括在酸性或碱性条件下对适当的前体进行环化。
吡咯烷环的连接: 吡咯烷环可以通过亲核取代反应引入,其中合适的吡咯烷衍生物与苯并噻吩中间体反应。
盐酸盐的形成: 最后一步涉及用盐酸处理游离碱将其转化为其盐酸盐。
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点是可扩展性、成本效益和环境因素。可以采用连续流动化学等技术以及使用自动化反应器来提高效率和产量。
化学反应分析
反应类型
4-(1-苯并噻吩-3-基甲基)吡咯烷-2-羧酸;盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,从而导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 用于亲电取代的卤化剂,如 N-溴代琥珀酰亚胺。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
4-(1-苯并噻吩-3-基甲基)吡咯烷-2-羧酸;盐酸盐在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为具有多种生物活性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,包括抗炎和抗癌特性。
工业: 用于开发新材料以及用作某些化学反应的催化剂。
作用机制
4-(1-苯并噻吩-3-基甲基)吡咯烷-2-羧酸;盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。确切的分子靶标和途径可能因特定应用和环境而异。
相似化合物的比较
类似化合物
吡咯烷-2,5-二酮: 以其生物活性而闻名,并用于药物发现。
苯并噻吩衍生物: 广泛研究其药理特性。
独特性
4-(1-苯并噻吩-3-基甲基)吡咯烷-2-羧酸;盐酸盐的独特之处在于其结合了吡咯烷和苯并噻吩的结构特征,这与其他类似化合物相比,可能会赋予其独特的生物活性 and chemical reactivity.
属性
分子式 |
C14H16ClNO2S |
|---|---|
分子量 |
297.8 g/mol |
IUPAC 名称 |
4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H15NO2S.ClH/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13;/h1-4,8-9,12,15H,5-7H2,(H,16,17);1H |
InChI 键 |
FZZACLIVQLOEMX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)




![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)

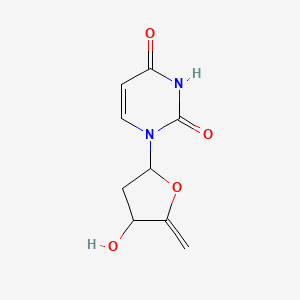
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)

